molecular formula C16H27NO B1305727 N-butyl-4-(4-ethylphenoxy)butan-1-amine CAS No. 5523-31-9

N-butyl-4-(4-ethylphenoxy)butan-1-amine

Cat. No.: B1305727
CAS No.: 5523-31-9
M. Wt: 249.39 g/mol
InChI Key: BSCCAXKZXXYFMV-UHFFFAOYSA-N
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Description

N-butyl-4-(4-ethylphenoxy)butan-1-amine is a secondary amine with the molecular formula C₁₆H₂₇NO and a molecular weight of 249.398 g/mol . Structurally, it features a butylamine chain linked to a phenoxy group substituted with an ethyl moiety at the para position. Its physicochemical properties, such as solubility, lipophilicity, and reactivity, are influenced by the ethylphenoxy substituent and the linear butyl chain.

Properties

CAS No.

5523-31-9

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-butyl-4-(4-ethylphenoxy)butan-1-amine

InChI

InChI=1S/C16H27NO/c1-3-5-12-17-13-6-7-14-18-16-10-8-15(4-2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3

InChI Key

BSCCAXKZXXYFMV-UHFFFAOYSA-N

SMILES

CCCCNCCCCOC1=CC=C(C=C1)CC

Canonical SMILES

CCCCNCCCCOC1=CC=C(C=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine (C₁₆H₂₇NO)

  • Key Differences: The phenoxy group here has 2,4-dimethyl substituents instead of a single para-ethyl group.
  • Lipophilicity: The additional methyl group slightly increases lipophilicity (logP estimated ~4.2 vs. ~3.9 for the target compound). Molecular Weight: Identical (249.398 g/mol), but structural differences alter physical properties like melting point and solubility .

N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine (C₁₈H₃₁NO)

  • Key Differences: Both the amine and phenoxy groups are substituted with tert-butyl moieties.
  • Impact: Molecular Weight: Higher (279.45 g/mol) due to bulkier substituents. Solubility: The tert-butyl groups significantly reduce water solubility but enhance solubility in nonpolar solvents like hexane .

N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine (C₁₇H₂₉NO)

  • Key Differences: The phenoxy group is substituted with an isopropyl moiety.
  • Impact :
    • Boiling Point : Higher boiling point (~280°C) compared to the ethyl-substituted compound (~265°C) due to increased branching and molecular weight (263.418 g/mol) .
    • Thermal Stability : Enhanced stability under high-temperature conditions, making it suitable for applications in polymer synthesis .

Comparative Physicochemical Properties

Property N-butyl-4-(4-ethylphenoxy)butan-1-amine N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine
Molecular Formula C₁₆H₂₇NO C₁₆H₂₇NO C₁₈H₃₁NO
Molecular Weight (g/mol) 249.398 249.398 279.45
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 9 9 7
Aromatic Rings 1 1 1
logP (Estimated) 3.9 4.2 5.1

Thermophysical and Solvation Behavior

  • Viscosity Deviations (ηΔ): Linear primary amines like this compound exhibit higher ηΔ values in alcohol mixtures compared to branched analogs (e.g., tert-butyl derivatives). For example, ηΔ for 1-propanol solutions is -0.305 mPa·s for propan-1-amine vs. -0.253 mPa·s for butan-1-amine, suggesting solvation effects are more pronounced in linear chains .
  • Density and Refractive Index : Branched derivatives (e.g., N-tert-butyl analogs) show lower density and refractive index values in dimethylformamide (DMF) mixtures due to reduced molecular packing efficiency .

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